![molecular formula C9H14BrCl2N3 B2467317 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride CAS No. 2361635-67-6](/img/structure/B2467317.png)

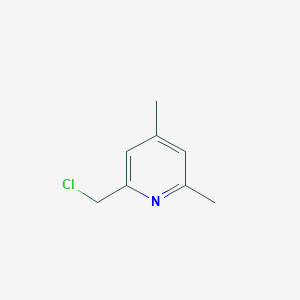

8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

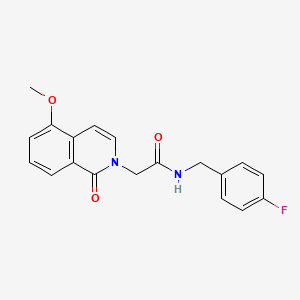

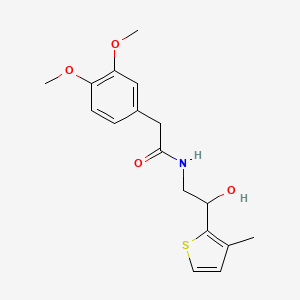

The compound “8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . It has been studied for its potential anti-tumor activity .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The process is based on Fischer Indolizations .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-b][1,4]diazepine core, which is a type of heterocyclic compound . The compound also contains a bromine atom and a methyl group .Applications De Recherche Scientifique

Affinity to GABAA-Receptor Subtypes

A study by Briel et al. (2010) on tetrahydro-1H-1,4-diazepines, including pyrido diazepines, focuses on their affinity to different benzodiazepine receptor subtypes. This research provides insights into the potential applications of these compounds in modulating GABAA-receptor activity, which is crucial in neuroscience and pharmacology research (Briel, Rudolph, Unverferth, & Mann, 2010).

Synthesis Methodologies

El Bouakher et al. (2011, 2012) contributed significantly to the methodology of synthesizing pyrido diazepine derivatives. Their work highlights a convenient approach to creating a series of these compounds, vital for further pharmacological and chemical studies (El Bouakher, Laborie, Aadil, Hakmaoui, Lazar, Akssira, & Viaud-Massuard, 2011), (El Bouakher et al., 2012).

Structural Studies

Núñez Alonso et al. (2020) conducted structural studies on pyrido diazepin-4-ones, providing valuable information on the molecular and crystalline structures of these compounds. This kind of research is essential for understanding the chemical properties and potential applications of pyrido diazepines (Núñez Alonso, Pérez-Torralba, Claramunt, Torralba, Delgado-Martínez, Alkorta, Elguero, & Roussel, 2020).

Antibacterial Applications

The research by Ramnauth et al. (2009) explored tetrahydro-1H-pyrido[2,3-b][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. This suggests a potential application in developing new antibacterial agents, showcasing the broader implications of pyrido diazepines in medical research (Ramnauth, Surman, Sampson, Forrest, Wilson, Freeman, Manning, Martín, Toró, Domagala, Awrey, Bardouniotis, Kaplan, Berman, & Pauls, 2009).

Mécanisme D'action

Target of Action

The primary targets of EN300-7432822 are yet to be definitively identified. Similar compounds have been found to exhibit high anti-tumor activity

Mode of Action

The exact mode of action of EN300-7432822 is currently unknown. This typically involves binding to specific proteins or enzymes within the target cells, thereby disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its potential anti-tumor activity, it is likely that the compound affects pathways involved in cell proliferation and survival

Result of Action

The molecular and cellular effects of EN300-7432822 are likely to be related to its potential anti-tumor activity. This could involve inducing apoptosis (cell death) in cancer cells, inhibiting cell proliferation, or disrupting other cellular processes necessary for tumor growth . .

Action Environment

The action, efficacy, and stability of EN300-7432822 may be influenced by various environmental factors. These could include the physiological environment within the body (such as pH and temperature), the presence of other substances that may interact with the compound, and the specific characteristics of the target cells

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.2ClH/c1-6-2-3-11-8-4-7(10)5-12-9(8)13-6;;/h4-6,11H,2-3H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWRCXILIMKTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(N1)N=CC(=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)